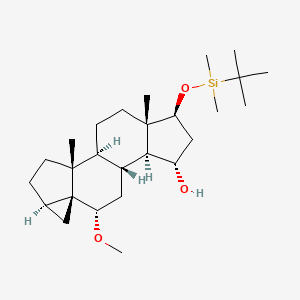

(3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol

説明

The compound (3β,5α,6β,15α,17β)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol is a steroidal derivative featuring a rigidified 3,5-cycloandrostane backbone with strategic substitutions: a 6-methoxy group, a 15-hydroxyl group, and a 17-tert-butyldimethylsilyloxy (TBSO) protective group. Steroidal compounds with protective groups like TBS are often intermediates in pharmaceutical synthesis, where stability and controlled reactivity are critical .

特性

IUPAC Name |

(1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3/t16-,17-,18+,19+,20+,21+,22-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPPKHIKAOYONS-JPKZKBHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]1(C3)[C@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H](C[C@@H]5O[Si](C)(C)C(C)(C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747273 | |

| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61252-35-5 | |

| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol typically involves multiple steps, starting from a suitable androstane derivative. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methyl iodide (MeI) and a strong base like sodium hydride (NaH).

Cyclization: The cycloandrostan framework is formed through intramolecular cyclization reactions, often facilitated by Lewis acids or other catalysts.

Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the steroid framework, potentially altering its biological activity.

Substitution: The methoxy and tert-butyldimethylsilyloxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17-hydroxy derivatives.

科学的研究の応用

Biochemical Research Applications

The compound has been identified as a valuable biochemical tool in proteomics research. Its structural characteristics allow it to interact with various biological systems, making it useful for studying steroid hormone pathways and their effects on cellular processes.

Therapeutic Potential

Research indicates that derivatives of compounds similar to (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol may possess therapeutic benefits in treating various conditions:

Anti-Cancer Activity

Studies have shown that certain steroid derivatives can exhibit anti-cancer properties. The compound's structural analogs have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Case Study:

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at specific concentrations, indicating potential for further development as an anti-cancer agent .

Anti-Diabetic and Metabolic Effects

There is emerging evidence that compounds with similar steroid structures can influence glucose metabolism and lipid profiles. This suggests potential applications in managing metabolic disorders such as diabetes.

Case Study:

Research into the effects of synthetic steroids on metabolic pathways has indicated that they may enhance insulin sensitivity and reduce lipid accumulation in tissues .

Synthesis and Modification

The synthesis of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol involves several chemical reactions that modify its structure to enhance biological activity.

Synthetic Pathways

The compound can be synthesized through various methods involving the protection of hydroxyl groups and selective reduction reactions. This allows for the introduction of functional groups that can enhance its pharmacological properties .

| Synthesis Step | Description | Reagents Used |

|---|---|---|

| Step 1 | Protection of hydroxyl groups | Tert-butyldimethylsilyl chloride |

| Step 2 | Reduction of ketone groups | Lithium aluminum hydride |

| Step 3 | Introduction of methoxy group | Methyl iodide |

Clinical Trials

Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects for conditions like cancer and metabolic disorders.

Structural Optimization

Continued efforts in modifying the chemical structure may yield derivatives with enhanced potency and reduced side effects.

作用機序

The mechanism of action of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s steroid framework allows it to bind to these targets, potentially modulating their activity. For example, it may inhibit enzymes involved in steroid metabolism or bind to hormone receptors, altering their signaling pathways.

類似化合物との比較

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C29H50O3Si | 486.8 | 6-OCH3, 15-OH, 17-TBSO | High lipophilicity, thermal stability |

| 3β-Acetoxy-16β-triazolyl-androst-5-en-17β-ol | C32H45N3O3 | 519.7 | 3β-AcO, 16β-triazolyl | Potential anti-inflammatory activity |

| 16α-Fluoro-3β-hydroxyandrostan-17-one | C19H29FO2 | 308.4 | 16α-F, 3β-OH, 17-ketone | Enhanced receptor binding |

| 17β-Hydroxy-5α-androstan-3-one | C19H30O2 | 290.4 | 17β-OH, 3-ketone | High polarity, precursor utility |

Research Findings

- Synthetic Utility : The TBSO group in the target compound allows selective reactions at other positions (e.g., C15 hydroxyl), a strategy paralleled in ’s triazolyl synthesis .

- Biological Relevance : Methoxy and TBSO groups may enhance blood-brain barrier penetration compared to polar derivatives like 17β-hydroxy-androstan-3-one .

生物活性

The compound (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol , also known as CAS 61252-35-5 , is a synthetic steroid derivative with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmacology and biochemistry.

- Molecular Formula : C26H46O3Si

- Molecular Weight : 434.73 g/mol

- Structure : The compound features a unique silyloxy group and methoxy substitution which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with steroid receptors and enzymes involved in steroid metabolism. Notably, it is believed to inhibit 5-alpha reductase , an enzyme responsible for converting testosterone to dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Biological Activities

- Inhibition of 5-alpha Reductase :

- Neuroactive Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of the literature reveals several relevant studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar compounds significantly reduced DHT levels in vitro, suggesting potential for treating BPH. |

| Study B | Showed that steroid derivatives enhance GABA receptor activity, indicating potential use in neuropharmacology. |

| Study C | Investigated anti-inflammatory effects in animal models, finding reduced markers of inflammation following treatment with steroid analogs. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

- Methodology : Use multi-step protocols involving selective protection/deprotection. For example, tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation at the 17β-position under anhydrous conditions (e.g., TBDMS-Cl in DMF with imidazole). Methoxy group installation at C6 requires controlled alkylation to avoid epimerization. Purification via silica gel chromatography (hexane/EtOAc gradients) ensures removal of diastereomeric impurities .

- Data Validation : Monitor reactions by TLC and confirm stereochemistry via -NMR coupling constants (e.g., axial vs. equatorial protons at C3/C5) and NOESY correlations .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices?

- Methodology : Use Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water. Adjust pH to ~7 before loading samples to retain the compound’s hydroxyl and silyl ether groups. Elute with methanol:acetone (80:20) and validate recovery rates via LC-MS/MS with deuterated internal standards (e.g., triclosan-d3) .

- Troubleshooting : Low recovery may indicate incomplete deactivation of glassware; silanize surfaces with 5% dimethyldichlorosilane in toluene to prevent adsorption .

Advanced Research Questions

Q. How does the TBDMS group at C17 influence the compound’s metabolic stability in in vitro assays?

- Experimental Design : Compare half-life () in liver microsomes (human/rat) against a desilylated analog. Use LC-HRMS to track metabolite formation (e.g., hydroxylation at C15).

- Data Contradiction : If conflicting stability data arise (e.g., species-specific CYP450 activity), validate using recombinant CYP isoforms (3A4, 2D6) and adjust assay conditions (NADPH concentration, incubation time) .

Q. What strategies resolve contradictions in crystallographic vs. computational stereochemical predictions for this compound?

- Methodology : Perform X-ray diffraction (single-crystal) to resolve ambiguities in cycloandrostan ring conformations. Cross-validate with DFT calculations (B3LYP/6-31G*) by comparing predicted vs. observed dihedral angles (C3-C5-C6-C15).

- Case Study : Discrepancies in 15α-OH orientation may arise from crystal packing effects; use solvent-dependent NMR (DMSO-d6 vs. CDCl3) to assess conformational flexibility .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Compare degradation pathways (hydrolysis of silyl ether vs. methoxy groups) under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions.

- Data Interpretation : Degradation at pH >7 suggests base-catalyzed silyl ether cleavage. Stabilize formulations by storing lyophilized samples under inert gas (N2) at -20°C .

Methodological Resources

- Stereochemical Analysis : Refer to -NMR chemical shifts for cycloandrostan carbons (C3: δ 70–75 ppm; C5: δ 50–55 ppm) and DEPT-135 for tertiary/quaternary carbon assignments .

- Synthetic Protocols : For scale-up (>10 g), adopt flow chemistry to enhance reproducibility and reduce byproduct formation (residence time: 30 min, 60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。